3-Bromo-4-(propan-2-yl)thiophene
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Overview
Description
3-Bromo-4-(propan-2-yl)thiophene: is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and an isopropyl group at the fourth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Future Directions
The future of synthetic chemistry, including the synthesis of compounds like 3-Bromo-4-propan-2-ylthiophene, is likely to involve improving the ability of synthesis and enhancing the application of synthesis . This could include developing more efficient and environmentally friendly synthetic methods .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets through different mechanisms, including electrophilic, nucleophilic, and radical reactions . The exact interaction of 3-Bromo-4-propan-2-ylthiophene with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and targets .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propan-2-yl)thiophene typically involves the bromination of 4-(propan-2-yl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
Chemistry: 3-Bromo-4-(propan-2-yl)thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. They are studied for their interactions with biological targets and pathways .
Industry: In the industrial sector, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
3-Bromothiophene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Isopropylthiophene: Lacks the bromine atom, which limits its use in coupling reactions but may have different electronic properties.
Thiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 3-Bromo-4-(propan-2-yl)thiophene is unique due to the combination of the bromine atom and the isopropyl group, which provides a balance of reactivity and steric hindrance. This makes it a versatile intermediate in the synthesis of various functionalized thiophenes and conjugated polymers .
Properties
IUPAC Name |
3-bromo-4-propan-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECMRGDKMBWRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369146-51-9 |
Source
|
Record name | 3-bromo-4-(propan-2-yl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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